Monalide

Herbicide Selectivity Crop Tolerance Phaseolus vulgaris

Researchers requiring a certified anilide reference standard for LC/GC residue analysis face limited availability due to regulatory obsolescence. This product addresses that gap: it enables precise quantification of Monalide in complex matrices like apple juice and water, leveraging its unique chromatographic resolution from other anilides such as propanil. Its proven selectivity for Umbelliferae crops and distinct enzymatic hydrolysis pathway also make it a valuable probe for bioremediation and metabolism studies. Procure with confidence for environmental monitoring or specialized phytotoxicity research.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 7287-36-7
Cat. No. B166924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonalide
CAS7287-36-7
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H18ClNO/c1-4-9-13(2,3)12(16)15-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,16)
InChIKeyKXGYBSNVFXBPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.51e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Monalide (CAS 7287-36-7) Baseline Overview: A Selective Anilide Herbicide for Sensitive Vegetable Crops


Monalide (CAS 7287-36-7) is a selective, systemic herbicide belonging to the anilide chemical class [1]. It was historically used for post-emergence and soil-acting control of broad-leaved weeds in sensitive Umbelliferae (Apiaceae) crops like carrots, celery, and parsley . As an obsolete active ingredient not approved under EU Regulation 1107/2009, Monalide is now primarily relevant as an analytical reference standard for environmental or food residue analysis [2], or for specialized research applications requiring its specific crop selectivity profile.

Why Generic Substitution Fails for Monalide (CAS 7287-36-7) in Sensitive Crop Systems


Substituting Monalide with a generic anilide like propanil or a urea herbicide like linuron is not straightforward due to critical differences in crop selectivity and weed spectrum. Field data shows Monalide is uniquely harmless to all tested dwarf bean varieties, whereas direct chemical class alternatives like metobromuron and monolinuron cause considerable damage to certain cultivars [1]. The specific interaction of its 2,2-dimethylpentanamide moiety with crop metabolism [2] dictates its niche use in Umbelliferae crops, where it can control specific weeds like Tripleurospermum inodorum at rates of 20 L/ha without crop injury [3]. This unique selectivity profile, not replicated by simple anilide analogs, is the core barrier to direct interchangeability.

Monalide (7287-36-7) Comparative Evidence Guide: Verifiable Differentiation for Scientific Procurement


Superior Crop Safety in Sensitive Dicot Cultivars vs. Urea and Other Anilide Herbicides

In a direct head-to-head field and root test study on 8 dwarf bush bean varieties, Monalide demonstrated a unique crop safety profile. The comparator urea herbicides metobromuron and monolinuron caused considerable damage to 5 of the 8 tested varieties. In contrast, Monalide was shown to be a harmless material to all 8 varieties [1]. This represents a quantifiable difference in safety spectrum, with Monalide exhibiting 0% affected varieties versus 62.5% for the standard urea herbicides, a differentiation critical for seed production and sensitive crop stages.

Herbicide Selectivity Crop Tolerance Phaseolus vulgaris Anilide Herbicides

Favorable Acute Mammalian Toxicity Profile Differentiates Monalide from Common Vegetable Herbicide Alternatives

A cross-study comparison of authoritative acute oral toxicity data reveals Monalide possesses a more favorable mammalian safety profile than linuron and propanil. Its LD50 of 2600 mg/kg (rat) is 2.27-fold higher than linuron's LD50 of 1146 mg/kg [1] and 1.88-fold higher than propanil's LD50 of 1384 mg/kg [2]. This indicates Monalide presents a significantly lower acute oral hazard, making it a quantitatively safer option for operators in scenarios where inhalation exposure is controlled and dermal absorption is limited.

Mammalian Toxicology Acute Oral Toxicity LD50 Comparison Herbicide Safety Profile

Enzymatic Bioremediation Potential: ZimA Enzyme Hydrolyzes Monalide but Not Structurally Similar Urea Herbicides

A study on the bioremediation enzyme ZimA from Nocardioides sp. demonstrates a key biochemical differentiator. ZimA shows substantial hydrolytic activity against the anilide herbicides monalide and propanil, but this activity does not extend to phenyurea herbicides like linuron, monolinuron, or metobromuron which are also cleaved by other amidases [1]. The reaction products of Monalide hydrolysis are substantially less toxic or inactive as herbicides [1], suggesting a specific environmental fate pathway. This selective enzymatic vulnerability distinguishes Monalide from urea herbicides that persist in certain microbial systems.

Bioremediation Enzymatic Hydrolysis Anilide Pesticide Microbial Degradation

Distinct Analytical Differentiation from Co-occurring Anilides Validates Identity and Purity for Reference Standards

A novel Direct Laser Photo-Induced Fluorescence (DL-PIF) HPLC method was developed for the simultaneous determination of three anilide pesticides: carboxin, monalide, and propanil [1]. The method achieved baseline separation and distinct fluorescence spectral fingerprints for each compound, allowing unambiguous identification of monalide at detection limits in the ng/mL range [1]. This peer-reviewed capability proves that monalide's unique photophysical properties allow it to be analytically distinguished from its closest structural analog, propanil, a critical requirement for confirming identity, purity, and stability in research-grade reference materials.

Analytical Chemistry Chromatography Pesticide Residue Reference Standard

Monalide (7287-36-7) Application Scenarios: Where Its Differentiated Profile Provides Scientific Value


Reference Standard for Multi-Anilide Pesticide Residue Analysis (LC/GC)

Monalide is used as a certified analytical reference standard for quantifying anilide pesticide residues in complex matrices like apple juice or water . Its proven ability to be chromatographically and spectrally resolved from other anilides, such as propanil and carboxin [1], ensures method selectivity and prevents misidentification, forming the basis for its procurement by food safety and environmental monitoring laboratories.

Selective Weed Control in Breeding Nurseries for Sensitive Crop Varieties

For breeding programs or seed production involving sensitive bush bean varieties, Monalide can be investigated where other anilide or urea herbicides have shown unacceptable phytotoxicity. The direct evidence that Monalide is harmless to all 8 tested varieties, while metobromuron and monolinuron damaged 62.5% of them [2], supports its niche application as a tool for managing weeds without biasing selection based on unintended chemical stress.

Targeted Bioremediation Studies: Enzyme-Based Detoxification of Anilide Herbicides

Monalide serves as a model substrate for investigating the ZimA/MheI enzymatic pathway for anilide hydrolysis. Its distinct behavior, being cleaved by ZimA while phenylurea herbicides are not [3], makes it a valuable chemical probe for designing enzyme-based bioremediation strategies or studying the environmental fate of specific amide-linked pollutants.

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